molecular formula C7H14O B156899 2,4-Dimethyl-3-pentanone CAS No. 565-80-0

2,4-Dimethyl-3-pentanone

Cat. No. B156899
CAS RN: 565-80-0
M. Wt: 114.19 g/mol
InChI Key: HXVNBWAKAOHACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-3-pentanone is a ketone with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their chemical behaviors, which can be extrapolated to understand the properties and reactions of this compound.

Synthesis Analysis

The synthesis of ketones similar to this compound often involves the use of precursor alcohols or aldehydes. For instance, the synthesis of 3,5-dichloro-2-pentanone was achieved using α-acetyl-α-chloride-γ-butyrolactone and triphosgene, with N,N-dimethyl-piperidine hydrochloride as a catalyst . Similarly, 1-(4-chloro-phenyl)-4,4-dimethyl-pentan-3-one was synthesized from 4-chlorophenyl aldehyde and 3,3-Dimethyl-2butanone through condensation and hydrogenation processes . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of ketones can be complex, as seen in the preparation and crystal structure analysis of dimethyl[N-(pentanone-4-(2-mercaptophenyl)iminato-N,O,S]tin(IV), which features a ketone as part of a larger coordination complex . The ketone group within this structure coordinates with tin through nitrogen, oxygen, and sulfur atoms, indicating the potential for this compound to engage in coordination chemistry.

Chemical Reactions Analysis

Ketones, including those structurally related to this compound, can undergo various chemical reactions. For example, the gas-phase reactions of OH radicals with 2,4-dimethyl-2-pentanol resulted in the formation of several products, including 4-methyl-2-pentanone . This suggests that this compound could similarly react with radicals under certain conditions, leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of ketones are influenced by their molecular structure. The synthesis of 2,3-Pentanedione, a flavor compound with a milk smell, was achieved using classical nitration methods, starting from 2-pentanone . This indicates that ketones like this compound may also possess distinctive odors and could be used in flavor or fragrance applications. The physical properties such as boiling point, melting point, and solubility would be determined by the functional groups and molecular geometry of this compound.

Scientific Research Applications

1. Chemical Reaction Studies

2,4-Dimethyl-3-pentanone is involved in various chemical reactions. For instance, it participates in the gas-phase reactions with OH radicals, indicating its role in atmospheric chemistry and potential environmental impacts. In these reactions, products like acetone and various pentanone derivatives are formed, highlighting the compound's reactivity and utility in studying atmospheric processes (Atkinson & Aschmann, 1995).

2. Organometallic Compound Research

Research has explored the structure of organometallic compounds derived from this compound using techniques like IR and NMR. This study is pivotal in understanding the complex interactions in organometallic chemistry and aids in the development of new materials and catalysts (Meyer, Gorrichon, & Maroni, 1977).

3. Phase Equilibrium Research

The compound has been used in studies to determine vapor-liquid equilibria in binary and ternary systems. These findings are critical in chemical engineering, especially in the design of separation processes and understanding the thermodynamics of mixtures (Pavlíček & Wichterle, 2012).

4. Catalysis Research

This compound has been utilized in studies focusing on catalysis. For example, its role in the Mo-catalyzed deoxygenation of epoxides to alkenes showcases its potential as a reductant in various catalytic processes, which is significant in industrial chemistry (Robertson & Srivastava, 2017).

5. Synthetic Chemistry

This compound serves as a key intermediate in synthesizing various chemical compounds. For example, it's a crucial component in the synthesis of alkylaminoalkylnaphthalenic analgesics, demonstrating its importance in pharmaceutical chemistry (Collina et al., 1999).

Safety and Hazards

When handling 2,4-Dimethyl-3-pentanone, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . It should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided . It should be kept away from open flames, hot surfaces, and sources of ignition .

Mechanism of Action

Target of Action

2,4-Dimethyl-3-pentanone, also known as diisopropyl ketone, is a type of ketone . Ketones are known to interact with various biological targets, including enzymes and receptors involved in metabolic processes.

Mode of Action

As a ketone, it may undergo nucleophilic addition reactions at the carbonyl group

Biochemical Pathways

It is known to be a metabolite , suggesting that it may be involved in metabolic pathways

Pharmacokinetics

Its physical properties, such as its boiling point and critical temperature , suggest that it may be volatile and could potentially be absorbed through inhalation. Its solubility in water is slightly soluble , which could impact its distribution and excretion.

Result of Action

As a metabolite , it may play a role in energy production or other metabolic processes

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, its volatility suggests that it could be affected by temperature and pressure . Additionally, its reactivity may be influenced by the presence of other substances in its environment .

properties

IUPAC Name

2,4-dimethylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-5(2)7(8)6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVNBWAKAOHACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3038771
Record name 2,4-Dimethylpentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3038771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid
Record name 2,4-Dimethyl-3-pentanone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10820
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2,4-Dimethyl-3-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031429
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

125.40 °C. @ 760.00 mm Hg
Record name 2,4-Dimethyl-3-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031429
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.7 mg/mL at 25 °C
Record name 2,4-Dimethyl-3-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031429
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

13.4 [mmHg]
Record name 2,4-Dimethyl-3-pentanone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10820
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS RN

565-80-0
Record name Diisopropyl ketone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-3-pentanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diisopropyl ketone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14662
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pentanone, 2,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Dimethylpentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3038771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethylpentan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIMETHYL-3-PENTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AAP3A50IG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,4-Dimethyl-3-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031429
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-69 °C
Record name 2,4-Dimethyl-3-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031429
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethyl-3-pentanone
Reactant of Route 2
Reactant of Route 2
2,4-Dimethyl-3-pentanone
Reactant of Route 3
Reactant of Route 3
2,4-Dimethyl-3-pentanone
Reactant of Route 4
Reactant of Route 4
2,4-Dimethyl-3-pentanone
Reactant of Route 5
2,4-Dimethyl-3-pentanone
Reactant of Route 6
Reactant of Route 6
2,4-Dimethyl-3-pentanone

Q & A

Q1: What is the molecular formula and weight of 2,4-Dimethyl-3-pentanone?

A1: The molecular formula of this compound is C₇H₁₄O, and its molecular weight is 114.19 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While specific spectroscopic data is not provided in the abstracts, researchers frequently use techniques like ¹H NMR and ¹³C NMR to confirm the structure and investigate the reactions involving this compound. [ [] ]

Q3: Is there any information available on the material compatibility of this compound?

A3: this compound is commonly used as a solvent for polymers like nitrocellulose and polypropylene. This suggests its compatibility with these materials. [ [], [] ]

Q4: How does this compound react with Grignard reagents?

A4: Research indicates that the reaction of this compound with Grignard reagents, such as the one derived from bromopropane, involves both competitive addition and reduction pathways. [ [] ]

Q5: Has this compound been used in photochemical reactions?

A5: Yes, studies show that this compound can participate in photochemical [2+2] cycloaddition reactions with transient enols generated from various alcohols and alkanones. [ [] ]

Q6: Can this compound be used as a sensitizer in photopolymerization?

A6: Research demonstrates that this compound acts as a sensitizer in the bulk photopolymerization of vinyl monomers. The process involves singlet and triplet photocleavage of the ketone, competing with monomer quenching. [ [] ]

Q7: How does this compound interact with zirconium complexes?

A7: Studies reveal that this compound undergoes regio- and stereoselective insertion reactions with both s-trans- and s-cis-diene complexes of zirconium, yielding (Z)-1,2-oxazirconacyclohept-4-enes. [ [] ]

Q8: Does this compound exhibit any catalytic properties?

A8: While not directly acting as a catalyst, research shows that this compound serves as an additive in rhodium-catalyzed cross-coupling reactions between vinylarenes and arylaluminum reagents. Its presence promotes the formation of stilbene derivatives. [ [] ]

Q9: Have there been any computational studies on the reactivity of this compound?

A9: While specific computational studies focusing on this compound are not mentioned in the abstracts, research on related ketones highlights the use of Density Functional Theory (DFT) calculations to understand their reactivity. [ [] ]

Q10: How does the structure of this compound affect its reactivity compared to other ketones?

A10: The two methyl groups at the alpha position to the carbonyl group in this compound introduce significant steric hindrance, influencing its reactivity. For instance, studies on the S(RN)1 reactions of 2-iodobenzenesulfonamide with ketone enolates show that increasing the steric bulk around the carbonyl group leads to a predominance of reductive dehalogenation over heteroannulation. [ [] ]

Q11: Is there any information on the toxicity of this compound?

A11: Research on the toxicity of ketones, including a study focusing on Microtox EC50 values, indicates that the toxicity of ketones generally decreases with increasing molecular weight. The geometry around the carbonyl group also plays a role, with ketones having closer carbonyl groups exhibiting higher toxicity. [ [] ]

Q12: Are there any applications of this compound in pharmaceutical research?

A12: While the provided abstracts do not directly mention pharmaceutical applications of this compound, research on its aliphatic analogs, particularly 2,8-dibenzylcyclooctanone and 1,5-diphenyl-2,4-dimethyl-3-pentanone, highlight their potential hypocholesterolemic activity. This suggests that structural analogs of this compound might hold promise for pharmaceutical development. [ [] ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.